N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide
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Overview
Description
N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, a dimethoxybenzyl group, and an isoindolinone moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving starting materials such as piperidine and appropriate benzyl halides.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced via nucleophilic substitution reactions, often using reagents like sodium hydride and dimethoxybenzyl chloride.
Formation of the Isoindolinone Moiety: The isoindolinone structure is formed through cyclization reactions, typically involving phthalic anhydride and amines.
Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the isoindolinone moiety under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the benzyl or piperidine moieties.
Scientific Research Applications
N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide: Unique due to its combination of piperidine, dimethoxybenzyl, and isoindolinone moieties.
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium: Similar structure but lacks the isoindolinone moiety.
2-(3,4-Dimethoxybenzylidene)-1-indanone: Contains a dimethoxybenzyl group but differs in the core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H29N3O4 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide |
InChI |
InChI=1S/C24H29N3O4/c1-30-21-8-7-17(13-22(21)31-2)14-26-11-9-19(10-12-26)25-23(28)16-27-15-18-5-3-4-6-20(18)24(27)29/h3-8,13,19H,9-12,14-16H2,1-2H3,(H,25,28) |
InChI Key |
JWWYLMWXRBQNRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CN3CC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
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